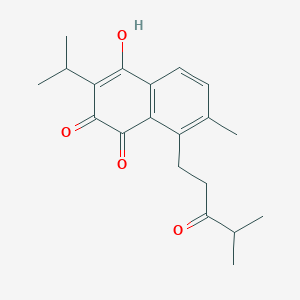

3-Oxosapriparaquinone

描述

属性

IUPAC Name |

4-hydroxy-7-methyl-8-(4-methyl-3-oxopentyl)-3-propan-2-ylnaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-10(2)15(21)9-8-13-12(5)6-7-14-17(13)20(24)19(23)16(11(3)4)18(14)22/h6-7,10-11,22H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKFYSFJEKCZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=C(C(=O)C2=O)C(C)C)O)CCC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Proposed Total Synthesis of 3-Oxosapriparaquinone: A Technical Guide

Disclaimer: As of the latest literature review, a completed total synthesis of 3-Oxosapriparaquinone has not been published. This document presents a comprehensive, proposed synthetic strategy based on well-established and analogous reactions in natural product synthesis. This guide is intended to provide a conceptual framework for researchers, scientists, and drug development professionals interested in the synthesis of this and related compounds.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound (1) suggests a strategy centered around a key Diels-Alder reaction to construct the core carbocyclic framework. The analysis commences by disconnecting the dihydrofuran ring, which can be envisioned to form from an intramolecular cyclization. Further simplification leads to a substituted naphthoquinone, which can be traced back to simpler aromatic precursors through a Diels-Alder reaction and subsequent functional group interconversions.

The key disconnections are as follows:

-

C-O bond formation (Intramolecular Cyclization): The dihydrofuran ring in 1 can be retrosynthetically opened to reveal a hydroxy-alkene substituted naphthoquinone 2 . This transformation in the forward sense would likely proceed via an acid-catalyzed intramolecular cyclization.

-

Side Chain Installation (Wittig or Horner-Wadsworth-Emmons Reaction): The unsaturated side chain in 2 can be disconnected at the double bond, leading to a known aldehyde, 2-methyl-1,4-naphthoquinone-3-carboxaldehyde (3), and a suitable phosphonium ylide or phosphonate ester.

-

Diels-Alder Reaction: The functionalized naphthoquinone core of 3 is an ideal candidate for a disconnection via a Diels-Alder reaction. This breaks the molecule down into a simple, commercially available dienophile, 1,4-naphthoquinone (4), and a functionalized diene, 2-((trimethylsilyl)oxy)-1,3-butadiene (5), also known as Danishefsky's diene. This is a powerful and convergent step for constructing the core ring system.

Proposed Forward Synthetic Pathway

The proposed forward synthesis translates the retrosynthetic analysis into a sequence of executable reactions. The pathway begins with the construction of the core naphthoquinone structure, followed by functionalization and final cyclization to yield the target molecule.

Summary of Key Proposed Reactions

The following table summarizes the key transformations in the proposed synthesis, with references to analogous reactions found in the literature.

| Step | Reaction Type | Starting Materials | Key Reagents & Conditions | Literature Precedent for Transformation |

| 1 | Diels-Alder Cycloaddition | 1,4-Naphthoquinone, Danishefsky's diene | Lewis acid catalyst (e.g., ZnCl2, Eu(fod)3), inert solvent (e.g., Toluene, CH2Cl2), heat. | The use of quinones as dienophiles in Diels-Alder reactions is a classic and powerful strategy for the construction of polycyclic systems.[1][2][3][4] |

| 2 | Aromatization | Diels-Alder Adduct | Mild acid (e.g., HCl in THF) or base to eliminate the silyl enol ether and subsequent oxidation (e.g., air, DDQ). | Aromatization of Diels-Alder adducts of quinones is a common subsequent step. |

| 3 | Vilsmeier-Haack Formylation | Aromatized Naphthoquinone | POCl3, DMF | A standard method for the introduction of an aldehyde group onto an electron-rich aromatic ring. |

| 4 | Wittig Reaction | Naphthoquinone Aldehyde, (3-hydroxypropyl)triphenylphosphonium bromide | Strong base (e.g., n-BuLi, NaH) | A reliable method for the formation of carbon-carbon double bonds. |

| 5 | Intramolecular Cyclization (Oxidative) | Hydroxy-alkene Naphthoquinone | Acid catalyst (e.g., p-TsOH) or an oxidative cyclization reagent. | Acid-catalyzed cyclization of alcohols onto double bonds is a common strategy for forming heterocyclic rings. |

Detailed Methodologies for Key Experiments

The following protocols are generalized based on established procedures for analogous reactions and should be optimized for the specific substrates in the proposed synthesis of this compound.

Step 1: Diels-Alder Cycloaddition

Objective: To construct the core tricyclic system via a [4+2] cycloaddition.

Procedure:

-

To a solution of 1,4-naphthoquinone (1.0 eq) in dry toluene under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as Zinc Chloride (0.2 eq).

-

Add Danishefsky's diene (1.2 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to 80-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO3.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

-

The crude adduct is typically carried forward to the next step without extensive purification.

Step 2: Aromatization

Objective: To form the stable aromatic naphthoquinone core.

Procedure:

-

Dissolve the crude Diels-Alder adduct from the previous step in a mixture of tetrahydrofuran (THF) and 1M aqueous HCl.

-

Stir the mixture at room temperature for 1-2 hours. The hydrolysis of the silyl enol ether and subsequent elimination can be monitored by TLC.

-

For the oxidation step, a mild oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) can be added to the reaction mixture and stirred until the starting material is consumed.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the resulting naphthoquinone derivative by flash column chromatography.

Step 4: Wittig Reaction

Objective: To install the hydroxy-alkene side chain.

Procedure:

-

Suspend (3-hydroxypropyl)triphenylphosphonium bromide (1.5 eq) in dry THF under an inert atmosphere.

-

Cool the suspension to -78 °C and add a strong base such as n-butyllithium (1.5 eq) dropwise.

-

Allow the resulting deep red or orange solution of the ylide to warm to 0 °C and stir for 1 hour.

-

Cool the reaction mixture back to -78 °C and add a solution of the naphthoquinone aldehyde (1.0 eq) in dry THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

-

Purify the product by flash column chromatography on silica gel.

Conclusion

This technical guide outlines a feasible and logical synthetic route to this compound based on well-precedented chemical transformations. The proposed strategy is convergent and utilizes robust reactions such as the Diels-Alder cycloaddition and the Wittig reaction, which are staples in the synthesis of complex natural products. While this pathway is currently hypothetical, it provides a solid foundation and a strategic blueprint for any future endeavors to accomplish the total synthesis of this intriguing natural product. The successful execution of this synthesis would provide valuable material for further biological and pharmacological evaluation.

References

In-depth Technical Guide: Isolation and Characterization of 3-Oxosapriparaquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quinones and Their Significance

Quinones are a class of organic compounds that are formally derived from aromatic compounds by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds. They are widely distributed in nature and are known for their diverse biological activities. Many quinone derivatives have been investigated for their potential as antibacterial, antifungal, antiviral, and anti-inflammatory agents.[1] Their mechanism of action is often attributed to their ability to accept electrons and generate reactive oxygen species, which can lead to cellular damage in pathogenic organisms or cancer cells.

Thymoquinone, a well-studied benzoquinone, has demonstrated anti-cancer activities by inhibiting signaling pathways crucial for cell proliferation and survival, such as the JAK/STAT and PI3K/Akt/mTOR pathways.[2] This highlights the therapeutic potential of quinone-based compounds and underscores the importance of isolating and characterizing new derivatives like 3-Oxosapriparaquinone.

Isolation of this compound

The isolation of a specific quinone from a natural source, such as a plant or microorganism, typically involves a multi-step process of extraction and chromatographic separation.

Extraction

The choice of extraction solvent and method is critical for maximizing the yield of the target compound. Polar solvents like methanol or ethanol, often in aqueous mixtures, are commonly used for extracting quinones.[3]

Experimental Protocol: Solvent Extraction

-

Sample Preparation: The source material (e.g., dried and powdered plant material) is prepared to increase the surface area for extraction.

-

Solvent Selection: A preliminary screening of solvents (e.g., 25% methanol, 25% ethanol, distilled water) should be conducted to determine the most effective solvent for extracting this compound.[3]

-

Extraction Process:

-

Mix the prepared sample with the chosen solvent at a specific solid-liquid ratio (e.g., 1:20 g/mL).[3][4]

-

Agitate the mixture for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 40 °C).[3][4]

-

Repeat the extraction process multiple times (e.g., three times) to ensure complete extraction.[3]

-

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

Diagram: Extraction Workflow

Caption: A generalized workflow for the extraction of quinones from a natural source.

Chromatographic Purification

The crude extract, containing a mixture of compounds, is then subjected to various chromatographic techniques to isolate the pure this compound.

Experimental Protocol: Column Chromatography and HPLC

-

Silica Gel Column Chromatography:

-

The crude extract is adsorbed onto a small amount of silica gel.

-

The adsorbed sample is loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with this compound are further purified using preparative HPLC.

-

A suitable column (e.g., C18) and mobile phase are used to achieve high-resolution separation.

-

The peak corresponding to the pure compound is collected.

-

Diagram: Purification Workflow

Caption: A typical workflow for the purification of a target compound from a crude extract.

Characterization of this compound

Once isolated, the structure of this compound must be elucidated using various spectroscopic techniques.

Spectroscopic Analysis

Experimental Protocols:

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as carbonyl (C=O) and hydroxyl (O-H) groups, which are characteristic of quinones.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties of the compound, which can provide information about the conjugated system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of protons and their connectivity.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecule and definitively assign the structure.

-

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

Table 1: Hypothetical Spectroscopic Data for this compound

| Technique | Observed Data | Interpretation |

| IR (cm⁻¹) | ~1650, ~1680 | Carbonyl groups (C=O) |

| ~3400 | Hydroxyl group (O-H) | |

| UV-Vis (λmax, nm) | ~250, ~280, ~400 | Conjugated quinone system |

| ¹H NMR (δ, ppm) | Multiple signals | Aromatic and aliphatic protons |

| ¹³C NMR (δ, ppm) | ~180, ~185 | Carbonyl carbons |

| 120-150 | Aromatic carbons | |

| MS (m/z) | [M+H]⁺ | Molecular weight determination |

Potential Biological Activity and Signaling Pathways

Based on the activities of related quinone compounds, this compound could exhibit a range of biological effects. For instance, many quinones possess antioxidant properties.[5]

Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay

-

Prepare different concentrations of this compound.

-

Add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) to each concentration.

-

Incubate the mixture in the dark for a specified time.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm).

-

Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

Anticancer Activity and Signaling Pathways

Quinones like thymoquinone have been shown to target key signaling pathways involved in cancer development.[2] It is plausible that this compound could modulate similar pathways.

Potential Signaling Pathways Targeted by this compound:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell proliferation, growth, and survival. Inhibition of this pathway can lead to apoptosis in cancer cells.[2]

-

JAK/STAT Pathway: Constitutive activation of this pathway is observed in various cancers. Its inhibition can suppress tumor growth.[2]

-

TLR4 Signaling: Toll-like receptor 4 (TLR4) signaling can be involved in inflammatory responses that contribute to cancer progression. Modulation of this pathway could have anti-cancer effects.[6]

Diagram: Potential Signaling Pathways

Caption: Potential inhibitory effects of this compound on key cancer-related signaling pathways.

Conclusion

While specific data on this compound is currently lacking, the methodologies and potential biological activities outlined in this guide provide a solid foundation for its investigation. The isolation of this novel quinone, followed by thorough structural characterization and biological evaluation, could lead to the discovery of a new therapeutic agent with significant potential in drug development. Further research is warranted to explore the full pharmacological profile of this and other novel quinone compounds.

References

- 1. Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Extraction, Isolation and Characterization of Mycosporine-like Amino Acids from Four Species of Red Macroalgae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thymoquinone attenuates liver fibrosis via PI3K and TLR4 signaling pathways in activated hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Oxosapriparaquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Oxosapriparaquinone, a para-quinone derivative. Due to the limited availability of specific experimental data for this compound, this document presents predicted spectroscopic data based on the analysis of similar chemical structures and general principles of spectroscopy. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are working with or synthesizing similar quinone-based compounds. The guide covers theoretical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in structured tables for clarity. Detailed, generalized experimental protocols for each spectroscopic technique are also provided to aid in the design and execution of analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of related para-quinone structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR (Proton NMR) Data for this compound (in CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.2 | m | 2H | Aromatic Protons |

| ~7.5 - 7.7 | m | 2H | Aromatic Protons |

| ~6.8 - 7.0 | s | 1H | Quinone Proton |

| ~2.5 - 2.8 | t | 2H | -CH₂- adjacent to C=O |

| ~1.8 - 2.1 | m | 2H | -CH₂- |

| ~1.0 - 1.3 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR (Carbon NMR) Data for this compound (in CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~187 | C=O | Quinone Carbonyl |

| ~182 | C=O | Quinone Carbonyl |

| ~198 | C=O | Ketone Carbonyl |

| ~150 - 160 | C | Quinone Carbons |

| ~130 - 145 | C | Aromatic Carbons (quaternary) |

| ~120 - 130 | CH | Aromatic Carbons (protonated) |

| ~135 - 145 | CH | Quinone Carbon |

| ~30 - 40 | CH₂ | Aliphatic Carbons |

| ~20 - 30 | CH₂ | Aliphatic Carbons |

| ~10 - 15 | CH₃ | Aliphatic Carbon |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100 - 3000 | Medium | C-H Stretch | Aromatic |

| ~2960 - 2850 | Medium | C-H Stretch | Aliphatic |

| ~1715 | Strong | C=O Stretch | Ketone |

| ~1675 | Strong | C=O Stretch | Quinone |

| ~1645 | Strong | C=O Stretch | Quinone |

| ~1600, 1475 | Medium-Weak | C=C Stretch | Aromatic/Quinone |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| [M]⁺ | Molecular Ion |

| [M-28]⁺ | Loss of CO |

| [M-56]⁺ | Loss of 2CO |

| [M-R]⁺ | Fragmentation of the side chain |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound like this compound. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The solvent should fully dissolve the sample and not have signals that overlap with the analyte's signals.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If necessary, filter the solution to remove any particulate matter.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters for a 500 MHz spectrometer might include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Acquire a ¹³C NMR spectrum. Typical parameters might include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed for complete structural elucidation.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed absorption frequencies with specific functional groups present in the molecule.

-

Mass Spectrometry (MS) Protocol

-

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

The solvent should be of high purity (LC-MS grade) to minimize background ions.

-

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solution to promote ionization, depending on the analyte's properties.

-

-

Instrument Setup and Data Acquisition:

-

Infuse the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.

-

Acquire the mass spectrum in full scan mode over a relevant m/z range.

-

Perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor ion and fragmenting it to obtain structural information.

-

-

Data Processing:

-

Analyze the full scan mass spectrum to determine the molecular weight of the compound from the molecular ion peak ([M]⁺, [M+H]⁺, etc.).

-

Analyze the MS/MS spectrum to identify characteristic fragment ions.

-

Propose fragmentation pathways consistent with the observed fragment ions to support the structure of this compound.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.

Navigating the Chemical Landscape of Quinones: A Technical Guide to Solubility and Stability

A comprehensive whitepaper for researchers, scientists, and drug development professionals on the critical physicochemical properties of quinone compounds.

Foreword

The quinone moiety is a cornerstone in the development of novel therapeutics, representing a class of compounds with broad biological activities. However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, paramount among them being the optimization of its solubility and stability. These two interconnected properties fundamentally dictate a compound's bioavailability, manufacturability, and shelf-life.

This document will delve into the theoretical underpinnings of solubility and stability, present collated data from representative quinone compounds, and provide detailed experimental protocols for the assessment of these critical parameters. Furthermore, visual workflows and pathway diagrams are included to facilitate a deeper understanding of the experimental processes and degradation mechanisms.

Understanding Quinone Solubility

The solubility of a quinone, like any compound, is a measure of its ability to dissolve in a given solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where the intermolecular forces between the solute and solvent molecules play a crucial role. For quinones, the presence of the polar carbonyl groups and the largely nonpolar aromatic ring system creates a molecule with dual characteristics, leading to varied solubility profiles across different solvents.

Factors Influencing Quinone Solubility

-

Solvent Polarity: The polarity of the solvent is a primary determinant of quinone solubility. Polar solvents, such as water and ethanol, can interact with the carbonyl groups of the quinone through hydrogen bonding and dipole-dipole interactions. Conversely, nonpolar solvents will more readily solvate the nonpolar aromatic portion of the molecule.

-

Temperature: The solubility of most solid compounds, including quinones, increases with temperature.[1][2][3] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

-

pH: For quinones with acidic or basic functional groups, the pH of the aqueous solution can significantly impact solubility. Ionization of these groups can dramatically increase water solubility.

-

Crystal Structure: The arrangement of molecules in the solid state (crystal lattice) affects the energy required to break apart the crystal and dissolve the compound. Different polymorphs of the same quinone can exhibit different solubilities.

-

Presence of Co-solvents: The addition of a co-solvent can modify the overall polarity of the solvent system and enhance the solubility of a poorly soluble compound. For instance, the solubility of the quinone thymoquinone is significantly increased in isopropanol-water mixtures compared to water alone.[1][3]

Quantitative Solubility Data for Representative Quinones

The following tables summarize the solubility of two well-studied quinones, Thymoquinone and Hydroquinone, in various solvents. This data serves as a valuable reference point for understanding the general solubility behavior of quinone compounds.

Table 1: Solubility of Thymoquinone in Various Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (x 10^2) |

| Water | 298.2 | 0.00825[1][3] |

| Water | 318.2 | - |

| Isopropanol | 298.2 | - |

| Isopropanol | 318.2 | 7.63[1][3] |

| Ethanol | - | Higher solubility than in water[2] |

| Dimethyl Sulfoxide (DMSO) | - | Higher solubility than in water[2] |

| Methanol | - | Higher solubility than in water[2] |

Table 2: Solubility of Hydroquinone in Chlorinated Solvents at 298 K

| Solvent | Molar Solubility (mmol·L⁻¹) |

| Dichloromethane | 5.683[4] |

| Trichloromethane | 2.785[4] |

| Carbon Tetrachloride | 0.321[4] |

Stability of Quinone Compounds

The stability of a pharmaceutical compound refers to its ability to retain its chemical and physical integrity over time under various environmental conditions. Quinones, due to their reactive electrophilic nature, are susceptible to degradation through several pathways.[5][6]

Factors Affecting Quinone Stability

-

Hydrolysis: In aqueous environments, quinones can undergo nucleophilic attack by water, leading to the formation of hydroxylated degradation products.[6] This process is often pH-dependent.

-

Oxidation: The quinone ring can be susceptible to oxidative degradation, particularly in the presence of oxidizing agents or under exposure to air.

-

Photostability: Exposure to light, especially ultraviolet (UV) radiation, can provide the energy to initiate photochemical degradation reactions.[7] It is crucial to assess the photostability of quinone-based drug candidates early in development.

-

Thermal Stability: High temperatures can accelerate the rate of chemical degradation.[8] Thermal analysis techniques such as thermogravimetry (TG) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of quinones.[8]

-

Formulation Excipients: Interactions with other components in a pharmaceutical formulation can also impact the stability of the active quinone ingredient.

Degradation Pathways

The degradation of quinones can proceed through various mechanisms, including Michael addition, dimerization, and electrochemical transformations.[9] Understanding these pathways is critical for developing strategies to stabilize the compound.

Caption: General degradation pathways for quinone compounds.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of any successful drug development program. This section provides detailed methodologies for the determination of solubility and the assessment of stability for quinone compounds.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[10]

Objective: To determine the saturation concentration of a quinone compound in a specific solvent at a controlled temperature.

Materials:

-

Quinone compound

-

Selected solvent(s)

-

Glass vials with Teflon-lined caps

-

Mechanical shaker with temperature control

-

Syringe filters (e.g., 0.2 μm)

-

Analytical balance

-

Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of the quinone compound to a glass vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly with a Teflon-lined cap.

-

Place the vial in a mechanical shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the suspension for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

After agitation, allow the suspension to settle for a defined period (e.g., 12 hours) to allow undissolved solids to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a validated analytical method (e.g., UV-Vis spectroscopy at the λmax of the compound or HPLC).

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Perform the experiment in triplicate to ensure reproducibility.

Caption: Experimental workflow for the shake-flask solubility determination method.

Stability Assessment: Forced Degradation Studies

Forced degradation studies, also known as stress testing, are conducted to identify the likely degradation products of a drug substance and to establish its intrinsic stability.[5] These studies are a crucial component of the drug development process and are required by regulatory agencies.

Objective: To evaluate the stability of a quinone compound under various stress conditions.

Materials:

-

Quinone compound

-

Solvents (e.g., water, methanol, acetonitrile)

-

Acids (e.g., HCl)

-

Bases (e.g., NaOH)

-

Oxidizing agents (e.g., H₂O₂)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Validated stability-indicating analytical method (typically RP-HPLC with UV or MS detection)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the quinone compound in a suitable solvent.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat if necessary.

-

Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) and heat if necessary.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C).

-

Photolytic Degradation: Expose the solid compound and a solution to a controlled source of UV and visible light in a photostability chamber.[7]

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. This method must be able to separate the parent quinone from its degradation products.

-

Data Evaluation:

-

Determine the percentage of degradation of the parent compound.

-

Identify and, if possible, quantify the major degradation products.

-

Establish the mass balance to ensure that all degradation products are accounted for.

-

Conclusion

The solubility and stability of quinone-based compounds are critical attributes that profoundly influence their therapeutic potential. A thorough understanding and a rigorous experimental evaluation of these properties are indispensable for the successful development of new drugs. While the specific data for 3-Oxosapriparaquinone remains to be elucidated, the principles, data from related compounds, and detailed protocols presented in this guide offer a solid foundation for researchers to navigate the challenges of formulation and stability assessment. By applying these methodologies, scientists can make informed decisions to optimize their lead compounds and accelerate their journey from the laboratory to the clinic.

References

- 1. Solubility Determination, Hansen Solubility Parameters and Thermodynamic Evaluation of Thymoquinone in (Isopropanol + Water) Compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. seejph.com [seejph.com]

- 6. researchgate.net [researchgate.net]

- 7. ema.europa.eu [ema.europa.eu]

- 8. repositorio.ufba.br [repositorio.ufba.br]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and cytotoxic activity of water-soluble quinones with dibromo-p-benzoquinone cores and amino oligo(ethylene glycol) side chains against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Sapriparaquinones: A Technical Guide to the Discovery and Natural Sources of Novel Microbial Quinones

An important note on the topic: Extensive research for "sapriparaquinones" did not yield any specific compounds or compound classes by that name in the available scientific literature. This suggests that "sapriparaquinones" may be a very recently discovered and not yet widely reported class of molecules, a proprietary name, or a potential misspelling of another quinone class.

This guide, therefore, pivots to the broader but highly relevant topic of the discovery and natural sources of novel quinones from microbial sources, a field of significant interest to researchers, scientists, and drug development professionals. The principles, protocols, and data presented herein are directly applicable to the study of any newly discovered quinone class.

Discovery of Novel Quinones from Microbial Sources

The quest for new therapeutic agents has led researchers to explore diverse microbial ecosystems, which have proven to be a rich source of structurally unique and biologically active quinones. These compounds, characterized by their oxidized aromatic rings, exhibit a wide range of biological activities, including antimicrobial, antitumor, and enzyme-inhibiting properties. Recent discoveries have unveiled novel quinone structures from various microbial genera, particularly from Actinomycetes and other bacteria inhabiting unique environments like marine sediments and soil.

Anthraquinones and Angucyclines from Marine Streptomyces

Marine actinomycetes, particularly the genus Streptomyces, are prolific producers of novel secondary metabolites. Chemical investigation of marine Streptomyces sp. 182SMLY led to the discovery of two new polycyclic anthraquinones: N-acetyl-N-demethylmayamycin and streptoanthraquinone A [1]. These compounds have demonstrated significant potential, with remarkable suppression of glioma cell proliferation and induction of apoptosis[1]. N-acetyl-N-demethylmayamycin also exhibited inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA)[1].

Paramagnetic Quinones from Actinoallomurus

A fascinating discovery from the actinomycete genus Actinoallomurus is a series of metabolites designated as paramagnetoquinones A, B, C, and D [2]. These compounds are notable for being NMR-silent due to the presence of an oxygen radical, which necessitated a combination of derivatizations, oxidations, and analysis of ¹³C-labeled compounds for their structure elucidation[2]. Paramagnetoquinones A and B have shown potent antibacterial activity against Gram-positive pathogens, including antibiotic-resistant strains[2].

Saliniquinones from Salinispora arenicola

The marine actinomycete Salinispora arenicola has yielded a series of six new anthraquinone-γ-pyrones, named saliniquinones A–F [3]. These compounds are related to the pluramycin/altromycin class of metabolites and have shown potent antiproliferative activity against human colon adenocarcinoma cells[3]. The discovery of saliniquinones highlights the potential of exploring specific strains of marine actinomycetes for novel bioactive compounds.

Unusual Plastoquinones from Nitrifying Bacteria

Expanding beyond actinomycetes, research into non-phototrophic nitrifying bacteria of the genus Nitrospira has revealed the exclusive presence of unusual methyl-plastoquinones [4][5][6][7]. This finding is significant as plastoquinones are typically associated with phototrophic organisms[5][6][7]. These novel quinones are believed to play essential roles in the bidirectional electron transport in these ecologically important bacteria[4].

Natural Sources of Novel Quinones

The natural sources of these novel quinones are as diverse as their chemical structures, with microbial habitats ranging from deep-sea sediments to terrestrial soils.

-

Streptomyces sp. 182SMLY: This strain was isolated from a marine sediment sample and was identified based on its 16S rDNA gene sequence[1]. Marine sediments are a well-established reservoir of novel actinomycetes with the capacity to produce unique secondary metabolites.

-

Actinoallomurus sp.: Three different strains of this actinomycete genus were the source of the paramagnetoquinones[2]. Actinomycetes are abundant in soil and are a primary source of antibiotics.

-

Salinispora arenicola (strain CNS-325): This obligate marine actinomycete was isolated from a marine sediment sample collected in Palau[3]. The genus Salinispora is known for producing structurally unique and bioactive molecules.

-

Nitrospira sp.: These non-phototrophic, chemolithoautotrophic nitrifying bacteria are found in various ecosystems and are crucial for the nitrogen cycle[4][5][6][7]. Their unique quinone composition is an adaptation to their specific metabolism.

-

Streptomyces sp. WS-13394: This soil actinomycete was the source of four new alkylated anthraquinone analogues[8].

Quantitative Data Summary

The following tables summarize the reported biological activities of some of the novel quinones discussed.

Table 1: Cytotoxic Activity of N-acetyl-N-demethylmayamycin and Streptoanthraquinone A against Glioma Cell Lines [1]

| Compound | Cell Line | IC₅₀ (µM) |

| N-acetyl-N-demethylmayamycin | U87 | 0.5 ± 0.1 |

| U251 | 1.2 ± 0.2 | |

| SHG-44 | 2.3 ± 0.4 | |

| C6 | 7.3 ± 0.9 | |

| Streptoanthraquinone A | U87 | 1.9 ± 0.3 |

| U251 | 3.1 ± 0.5 | |

| SHG-44 | 4.5 ± 0.7 | |

| C6 | >50 |

Table 2: Antibacterial Activity of Novel Quinones

| Compound | Target Organism | MIC (µg/mL) | Reference |

| N-acetyl-N-demethylmayamycin | Methicillin-resistant Staphylococcus aureus | 20.0 µM | [1] |

| Paramagnetoquinone A & B | Gram-positive pathogens | < 0.015 | [2] |

| Saliniquinone A | Human colon adenocarcinoma (HCT-116) | 9.9 x 10⁻⁹ M (IC₅₀) | [3] |

Experimental Protocols

The following are generalized methodologies for the isolation and characterization of novel quinones from microbial sources, based on the cited literature.

Fermentation and Extraction

-

Inoculation and Culture: Inoculate a seed culture of the producing microorganism into a suitable liquid medium (e.g., ISP2 for actinomycetes). Incubate under optimal conditions (temperature, shaking speed) for a period of 7-14 days to allow for the production of secondary metabolites.

-

Extraction: After incubation, centrifuge the culture broth to separate the mycelium from the supernatant. Extract the mycelium with an organic solvent such as ethyl acetate or acetone. Extract the supernatant separately with an equal volume of ethyl acetate. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Isolation and Purification

-

Chromatographic Fractionation: Subject the crude extract to column chromatography on silica gel or Sephadex LH-20. Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components into fractions based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purify the active fractions using semi-preparative or preparative HPLC with a suitable column (e.g., C18) and a specific solvent system (e.g., acetonitrile-water or methanol-water), often guided by bioassay results.

Structure Elucidation

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compounds using high-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire a suite of NMR spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC, in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). These spectra provide detailed information about the chemical structure, including the carbon skeleton and the connectivity of protons and carbons.

-

Circular Dichroism (CD) and Optical Rotation: For chiral compounds, use electronic circular dichroism (ECD) and measure the optical rotation to determine the absolute configuration by comparing the data with known compounds or theoretical calculations.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the discovery of novel quinones.

Caption: A generalized experimental workflow for the discovery of novel microbial quinones.

Caption: A hypothetical signaling pathway for a novel quinone inducing apoptosis.

References

- 1. Bioactive Polycyclic Quinones from Marine Streptomyces sp. 182SMLY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Saliniquinones A–F, New Members of the Highly Cytotoxic Anthraquinone-γ-Pyrones from the Marine Actinomycete Salinispora arenicola - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unusual Plastoquinones in Non‐Phototrophic Nitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. vbn.aau.dk [vbn.aau.dk]

- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 8. Four new anthraquinones from a soil actinomycete Streptomyces sp. WS-13394 and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxo-Naphthoquinone Compounds: A Comprehensive Technical Review for Drug Discovery and Development

Abstract

Oxo-naphthoquinone compounds, a class of bicyclic aromatic diones, represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive literature review of this versatile class of molecules, with a focus on their synthesis, chemical properties, and therapeutic potential. We delve into their diverse mechanisms of action, including the generation of reactive oxygen species, inhibition of key cellular enzymes, and modulation of critical signaling pathways. This review summarizes extensive quantitative data on their anticancer, antimicrobial, antiviral, antifungal, and anti-inflammatory activities in clearly structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate reproducible research. Furthermore, intricate signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to offer a clear and concise understanding of the complex biological processes involved. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of oxo-naphthoquinone compounds for therapeutic applications.

Introduction

Naphthoquinones are a class of organic compounds derived from naphthalene.[1] The oxo-naphthoquinone core, particularly the 1,4-naphthoquinone and 1,2-naphthoquinone skeletons, is a common motif in a plethora of natural products and synthetic compounds with significant pharmacological properties.[1][2] Naturally occurring oxo-naphthoquinones such as juglone, lawsone, plumbagin, shikonin, and lapachol have been utilized in traditional medicine for centuries and continue to be a source of inspiration for the design of novel therapeutic agents.[1][3]

The biological activity of oxo-naphthoquinones is intrinsically linked to their redox properties.[4] The quinone moiety can undergo one- or two-electron reduction to form semiquinone and hydroquinone species, respectively. This redox cycling can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger various cellular responses, including apoptosis.[4][5] Furthermore, the electrophilic nature of the quinone ring allows for covalent interactions with biological nucleophiles, such as cysteine residues in proteins, leading to enzyme inhibition and disruption of cellular functions.[3]

This review will provide a detailed overview of the current state of research on oxo-naphthoquinone compounds, with a particular emphasis on their potential as anticancer, antimicrobial, antiviral, antifungal, and anti-inflammatory agents.

Synthesis of Oxo-Naphthoquinone Compounds

The synthesis of oxo-naphthoquinone derivatives is a well-established field, with numerous methods available for the construction and modification of the naphthoquinone scaffold. Common starting materials include naphthalenes, which can be oxidized to the corresponding quinones. Further functionalization can be achieved through various reactions, including:

-

Friedel-Crafts acylation and alkylation: To introduce substituents onto the aromatic ring.

-

Nucleophilic substitution reactions: To introduce heteroatoms such as nitrogen, oxygen, and sulfur.

-

Diels-Alder reactions: For the construction of the bicyclic ring system.

-

Click chemistry: For the efficient synthesis of triazole-containing derivatives.

The choice of synthetic route depends on the desired substitution pattern and the target molecule's complexity. The development of efficient and versatile synthetic methodologies continues to be an active area of research, enabling the creation of diverse libraries of oxo-naphthoquinone derivatives for biological screening.

Biological Activities and Therapeutic Potential

Oxo-naphthoquinone compounds exhibit a wide array of biological activities, making them attractive candidates for drug development. The following sections summarize their key therapeutic applications, supported by quantitative data.

Anticancer Activity

The anticancer properties of oxo-naphthoquinones are the most extensively studied.[2] Their mechanisms of action are multifaceted and include:

-

Induction of Apoptosis: Many oxo-naphthoquinones induce programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This is often mediated by the generation of ROS, leading to DNA damage, activation of caspases, and modulation of Bcl-2 family proteins.[5][6]

-

Cell Cycle Arrest: These compounds can arrest the cell cycle at various phases (G1, S, or G2/M), preventing cancer cell proliferation.[7]

-

Inhibition of Topoisomerases: Some derivatives, like shikonin, can inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair, leading to DNA strand breaks and cell death.

-

Modulation of Signaling Pathways: Oxo-naphthoquinones can interfere with key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[8][9][10]

The following tables summarize the in vitro cytotoxic activity of various oxo-naphthoquinone derivatives against a range of cancer cell lines.

Table 1: Anticancer Activity of Oxo-Naphthoquinone Derivatives (IC50 Values in µM)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Shikonin derivative (DMAKO-20) | HCT-15 | 0.4 | |

| Shikonin derivative (DMAKO-20) | K562 | 0.4 | |

| Naphthoquinone derivative (60c) | SH-SY5Y | 1.5 | |

| Naphthoquinone derivative (60a) | SH-SY5Y | 1.8 | |

| Naphthoquinone derivative (60b) | SH-SY5Y | 2.7 | |

| Naphthoquinone-ester derivative (12) | SGC-7901 | 4.1 ± 2.6 | [8][11] |

| Phenylamino-naphthoquinone (9) | A549 | 5.8 | [12] |

| Benzyl clicked 1,4-naphthoquinone (56c) | MCF-7 | 10.4 | [13] |

| Benzyl clicked 1,4-naphthoquinone (56c) | HT-29 | 6.8 | [13] |

| Benzyl clicked 1,4-naphthoquinone (56c) | MOLT-4 | 8.4 | [13] |

| 4-hydroxyphenylamino-naphthoquinone (16) | A549 | 20.6 | [12] |

| Plumbagin derivative (54) | PANC-1 | 47.2 (in DMEM) | [13] |

| Plumbagin derivative (54) | PANC-1 | 0.11 (in NDM) | [13] |

| 2,3-dichloro-1,4-naphthoquinone | MCF-7 | 31 | [14] |

| 1,4-Naphthoquinone derivative (11) | MOLT-3 | 0.15 | [15] |

| 1,4-Naphthoquinone derivative (11) | HuCCA-1 | 1.55 | [15] |

| 1,4-Naphthoquinone derivative (14) | MOLT-3 | 0.27 | [15] |

| 1,4-Naphthoquinone derivative (14) | HuCCA-1 | 14.67 | [15] |

| 8-hydroxyquinoline derivative (6) | A549 | Varies | [16] |

| 8-hydroxyquinoline derivative (6) | MCF-7 | Varies | [16] |

Antimicrobial Activity

Oxo-naphthoquinones have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi. Their antimicrobial mechanisms often involve the disruption of cellular respiration, generation of ROS, and inhibition of essential enzymes.[3][17]

Table 2: Antibacterial Activity of Oxo-Naphthoquinone Derivatives (MIC Values in µg/mL)

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Naphthoquinone derivatives (general) | Gram-positive & Gram-negative | 15.6 - 500 | [18] |

| Juglone (1a) | S. aureus | ≤ 0.125 (µmol/L) | [3] |

| 5,8-dimethoxy-1,4-naphthoquinone (1f) | S. aureus | ≤ 0.125 (µmol/L) | [3] |

| 7-methyl-5-acetoxy-1,4-naphthoquinone (3c) | S. aureus | ≤ 0.125 (µmol/L) | [3] |

| α-methylbutyrylshikonin (3) | Gram-positive bacteria | 6.40 - 12.79 | [11] |

| Acetylshikonin (4) | Gram-positive bacteria | 6.40 - 12.79 | [11] |

| α-methylbutyrylshikonin (3) | Gram-negative bacteria | 4.27 - 8.53 | [11] |

| Acetylshikonin (4) | Gram-negative bacteria | 4.27 - 8.53 | [11] |

| 5-amino-8-hydroxy-1,4-naphthoquinone (II) | S. aureus | 30 - 60 | [19] |

| Naphthoquinone derivatives (general) | S. aureus, L. monocytogenes, E. coli, P. aeruginosa, K. pneumoniae | 15.6 - 500 | [20] |

| Plumbagin | MRSA | 4 - 8 | [20] |

| Plumbagin | S. aureus | 0.5 | [20] |

| Plumbagin | E. coli | 8 | [20] |

| Plumbagin | K. pneumoniae | 2 | [20] |

| Plumbagin | P. aeruginosa | 8 | [20] |

Table 3: Antifungal Activity of Oxo-Naphthoquinone Derivatives (MIC Values in µg/mL)

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| 2-methoxynaphthalene-1,4-dione (2-MNQ) | Cryptococcus spp. | 3.12 - 12.5 | [21] |

| 3-Chloro-1,4-naphthoquinones (24-30) | C. albicans, C. tropicalis | 0.025 - 1.25 | [20] |

| 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ) | Candida species | <1.56 - 6.25 | [12] |

| 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ) | Dermatophytes | <1.56 | [12] |

| Silver salt of lawsone (5) | Sporothrix brasiliensis | Varies | [14] |

| Silver salt of lawsone (5) | Sporothrix schenckii | Varies | [14] |

Antiviral Activity

Several oxo-naphthoquinone derivatives have shown promising antiviral activity against a range of viruses, including human cytomegalovirus (CMV) and herpes simplex virus (HSV).[22][23]

Table 4: Antiviral Activity of Oxo-Naphthoquinone Derivatives

| Compound | Virus | EC50 (µM) | Reference |

| Rhinacanthin-C | Human CMV | 0.02 (µg/mL) | [22] |

| Rhinacanthin-D | Human CMV | 0.22 (µg/mL) | [22] |

| 2-aminomethyl-3-hydroxy-1,4-naphthoquinone (3) | HSV-1 | 0.36 ± 0.04 | [23] |

| 2-aminomethyl-3-hydroxy-1,4-naphthoquinone (2) | HSV-1 | 0.56 ± 0.02 | [23] |

Anti-inflammatory Activity

Oxo-naphthoquinones can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.[24][25] This is often achieved through the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and by modulating inflammatory signaling pathways like NF-κB.[24]

Table 5: Anti-inflammatory Activity of Oxo-Naphthoquinone Derivatives (IC50 Values in µM)

| Compound | Assay | IC50 (µM) | Reference |

| 1,4-Naphthoquinone derivatives (1, 3-12) | LPS-induced NO production in RAW 264.7 cells | 1.7 - 49.7 | [24][25][26] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of oxo-naphthoquinone compounds stem from their ability to interact with multiple cellular targets and modulate various signaling pathways.

Redox Cycling and ROS Generation

A primary mechanism of action for many oxo-naphthoquinones is their ability to undergo redox cycling, which generates reactive oxygen species (ROS). This process involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide anions. This can lead to a state of oxidative stress within the cell, causing damage to DNA, proteins, and lipids, and ultimately triggering apoptosis.[4][5]

References

- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 2. Understanding cancer and the anticancer activities of naphthoquinones – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. scilit.com [scilit.com]

- 4. researchspace.csir.co.za [researchspace.csir.co.za]

- 5. protocols.io [protocols.io]

- 6. Shikonin as a Dietary Phytochemical with Multi-Target Anti-Cancer Activities: From Molecular Mechanisms to Translational Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. marcia.iqm.unicamp.br [marcia.iqm.unicamp.br]

- 9. Shikonin derivatives for cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Perspectives on medicinal properties of plumbagin and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationship Studies of Antimicrobial Naphthoquinones Derived from Constituents of Tabebuia avellanedae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A novel naphthoquinone derivative shows selective antifungal activity against Sporothrix yeasts and biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ucl.ac.uk [ucl.ac.uk]

- 19. scilit.com [scilit.com]

- 20. scielo.br [scielo.br]

- 21. Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3-Oxosapriparaquinone in In Vitro Anticancer Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinone-based compounds represent a significant class of naturally occurring and synthetic molecules with diverse pharmacological activities, including potent anticancer properties. Their mechanism of action often involves the generation of reactive oxygen species (ROS), induction of apoptosis, and interference with cellular signaling pathways crucial for cancer cell proliferation and survival. While specific data on 3-Oxosapriparaquinone is not extensively available in the public domain, this document provides a comprehensive overview of the application of structurally related quinone derivatives in in vitro anticancer assays. The protocols and data presented herein are based on established methodologies for evaluating the anticancer potential of quinone-based compounds and can serve as a valuable resource for initiating studies on this compound.

Data Presentation: Cytotoxicity of Quinone Derivatives

The following tables summarize the in vitro anticancer activity of various quinone derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

Table 1: Cytotoxicity (IC50, µM) of Selected Naphthoquinone Derivatives

| Compound | DU-145 (Prostate) | MDA-MB-231 (Breast) | HT-29 (Colon) |

| PD9 | 1-3 | 1-3 | 1-3 |

| PD10 | 1-3 | 1-3 | 1-3 |

| PD11 | 1-3 | 1-3 | 1-3 |

| PD13 | 1-3 | 1-3 | 1-3 |

| PD14 | 1-3 | 1-3 | 1-3 |

| PD15 | 1-3 | 1-3 | 1-3 |

Data compiled from studies on substituted 1,4-naphthoquinones.[1]

Table 2: Cytotoxicity (IC50, µM) of Anthraquinone Derivatives against Various Cancer Cell Lines [2][3]

| Compound | PC3 (Prostate) | HT-29 (Colon) | HeLa (Cervical) | HepG2 (Liver) | MDA-MB-231 (Breast) |

| Compound 4 | 4.65 | >100 | >100 | >100 | - |

| Xanthopurpurin | - | - | - | - | 14.65 ± 1.45 |

| Lucidin-ω-methyl ether | - | - | - | - | 13.03 ± 0.33 |

Data from studies on nature-inspired synthetic anthraquinone derivatives and those isolated from Rubia philippinensis.[2][3]

Table 3: Cytotoxicity (IC50, µM) of Indole-Based 1,3,4-Oxadiazoles [4]

| Compound | HCT116 (Colorectal) | A549 (Lung) | A375 (Melanoma) |

| Compound 2e | 6.43 ± 0.72 | 9.62 ± 1.14 | 8.07 ± 1.36 |

| Erlotinib (Control) | 17.86 ± 3.22 | 19.41 ± 2.38 | 23.81 ± 4.17 |

This table showcases the potent activity of a heterocyclic compound with a scaffold sometimes found in conjunction with quinone-like structures in drug discovery.[4]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols can be adapted for the evaluation of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at different concentrations for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PBS containing RNase A and PI.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

Visualizations

Experimental Workflow for In Vitro Anticancer Screening

Caption: Workflow for evaluating the in vitro anticancer activity of this compound.

Proposed Signaling Pathway for Quinone-Induced Apoptosis

Caption: A potential signaling pathway for apoptosis induced by quinone compounds.

References

- 1. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for Antimicrobial Activity Testing of 3-Oxosapriparaquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinones and their derivatives are a class of organic compounds that have garnered significant interest in the field of drug discovery due to their wide range of biological activities, including antimicrobial properties.[1][2] 3-Oxosapriparaquinone, a novel synthetic quinone, is under investigation for its potential as a new antimicrobial agent. These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro antimicrobial efficacy of this compound. The methodologies described herein are standard, reproducible assays crucial for the preliminary screening and characterization of new antimicrobial candidates.

The primary assays covered in this document are the Kirby-Bauer disk diffusion assay for preliminary screening of antimicrobial activity, the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), and the subsequent plating to establish the Minimum Bactericidal Concentration (MBC).[3] Understanding these parameters is fundamental to assessing the potency and spectrum of activity of this compound.

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound is yet to be fully elucidated. However, based on the known mechanisms of other antimicrobial quinones, it is hypothesized to exert its effects through multiple pathways. These may include the inhibition of biofilm formation, disruption of the bacterial cell wall, inhibition of nucleic acid and protein synthesis, and interference with cellular energy metabolism.[2] Further research is required to confirm the specific molecular targets and signaling pathways affected by this compound.

Quantitative Antimicrobial Activity Data (Hypothetical)

The following tables summarize hypothetical quantitative data for the antimicrobial activity of this compound against common pathogenic bacteria. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

Table 1: Zone of Inhibition Diameters for this compound (50 µ g/disk )

| Test Organism | Gram Stain | Zone of Inhibition (mm) |

| Staphylococcus aureus (ATCC 25923) | Gram-positive | 22 |

| Bacillus subtilis (ATCC 6633) | Gram-positive | 25 |

| Escherichia coli (ATCC 25922) | Gram-negative | 18 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 16 |

| Ciprofloxacin (5 µ g/disk ) | Control | 30 |

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

| Test Organism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus (ATCC 25923) | Gram-positive | 8 | 16 |

| Bacillus subtilis (ATCC 6633) | Gram-positive | 4 | 8 |

| Escherichia coli (ATCC 25922) | Gram-negative | 16 | 32 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 32 | 64 |

| Vancomycin (for Gram-positives) | Control | 1 | 2 |

| Ciprofloxacin (for Gram-negatives) | Control | 0.25 | 0.5 |

Experimental Protocols

Kirby-Bauer (Disk Diffusion) Assay

This method is a preliminary qualitative test to assess the susceptibility of bacteria to this compound.[4][5]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Bacterial cultures (adjusted to 0.5 McFarland standard)

-

Sterile filter paper disks (6 mm diameter)

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Positive control antibiotic disks (e.g., Ciprofloxacin)

-

Negative control disks (solvent only)

-

Incubator (37°C)

-

Calipers or ruler

Procedure:

-

Prepare MHA plates and allow them to dry.

-

Dip a sterile cotton swab into the standardized bacterial suspension.

-

Rotate the swab against the side of the tube to remove excess liquid.

-

Evenly streak the swab over the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.

-

Allow the plate to dry for 3-5 minutes.

-

Aseptically apply the sterile filter paper disks impregnated with this compound (e.g., 50 µg), the positive control antibiotic, and the negative control to the surface of the agar.

-

Gently press the disks to ensure complete contact with the agar.

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[4]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7] The broth microdilution method is a common technique for determining MIC.[8]

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

Bacterial cultures (adjusted to 0.5 McFarland standard and then diluted)

-

This compound stock solution

-

Positive control antibiotic

-

Pipettes and sterile tips

-

Plate reader (optional, for turbidity measurement)

Procedure:

-

Add 100 µL of sterile MHB to each well of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

-

Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 10 µL of the diluted bacterial suspension to each well.

-

Include a growth control well (broth and bacteria only) and a sterility control well (broth only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of this compound that shows no visible turbidity (bacterial growth).

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

-

Results from the MIC assay

-

MHA plates

-

Sterile pipettes and tips

-

Incubator (37°C)

Procedure:

-

From the wells of the completed MIC assay that show no visible growth, take a 10 µL aliquot.

-

Spot-plate the aliquot onto a fresh MHA plate.

-

Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate (a 99.9% reduction in CFU/mL from the initial inoculum).

Visualizations

References

- 1. Synthesis, characterization and antibacterial and antifungal evaluation of some para-quinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. nelsonlabs.com [nelsonlabs.com]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. idexx.com [idexx.com]

- 8. Determination of antibacterial activity and minimum inhibitory concentration of larval extract of fly via resazurin-based turbidometric assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Protocols for Evaluating 3-Oxosapriparaquinone Cytotoxicity

Introduction

3-Oxosapriparaquinone is a quinone-based natural product. Compounds within this class are of significant interest in drug discovery, particularly in oncology, due to their potential cytotoxic effects against cancer cells.[1][2][3] The evaluation of cytotoxicity is a critical first step in preclinical research to determine a compound's therapeutic potential and mechanism of action.[3][4][5] These application notes provide a comprehensive suite of protocols for researchers, scientists, and drug development professionals to assess the cytotoxic effects of this compound, focusing on cell viability, apoptosis induction, and the underlying molecular mechanisms.

The described protocols progress from initial screening assays to more detailed mechanistic studies. This tiered approach allows for an efficient evaluation, starting with broad assessments of cell death and proliferation, followed by in-depth analysis of specific cellular pathways such as apoptosis.

Caption: General experimental workflow for evaluating the cytotoxicity of a novel compound.

Protocol 1: Cell Viability Assessment using Tetrazolium Salt Assays (MTT/XTT)

This protocol serves as an initial screening method to quantify the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation.[6][7]

Principle:

-

MTT Assay: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which is insoluble.[6] The crystals are then dissolved, and the absorbance is measured.

-

XTT Assay: The tetrazolium salt XTT is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step and making it a simpler alternative to MTT.[8][9]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

Reagent Addition:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7] Afterwards, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

For XTT: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[8] Add 50 µL of the working solution to each well and incubate for 2-4 hours at 37°C.

-

-

Absorbance Reading:

-